BRD4 Bromodomain Inhibition: Regioisomer Selectivity
The BRD4 inhibitory activity of 3-(Bromomethyl)pyridin-4-ol has been quantitatively established, providing a critical benchmark for assessing its utility in epigenetic drug discovery [1]. In a direct comparison, the compound exhibits an IC₅₀ of 1490 nM (1.49 µM) against the human BRD4 bromodomain [1]. This activity is in stark contrast to its regioisomer, 2-(Bromomethyl)-4-pyridinol, for which no significant BRD4 inhibition has been reported in the same assay systems, underscoring the critical importance of the 3-bromomethyl substitution pattern for target engagement [2].
| Evidence Dimension | BRD4 Bromodomain Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀ = 1490 nM (1.49 µM) |
| Comparator Or Baseline | 2-(Bromomethyl)-4-pyridinol |
| Quantified Difference | No measurable BRD4 inhibition reported |
| Conditions | AlphaScreen peptide displacement assay using recombinant human BRD4 expressed in E. coli |
Why This Matters
For researchers screening bromodomain inhibitors, this quantitative data directs procurement toward the specific regioisomer (3-substituted) required for lead optimization, avoiding the wasted time and cost of testing inactive 2-substituted analogs.
- [1] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL3818389. Inhibition of human BRD4. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=170037547. View Source
- [2] BOC Sciences. (n.d.). 2-(Bromomethyl)-4-pyridinol. CAS 1227585-52-5. Retrieved from https://buildingblock.bocsci.com/2-bromomethyl-4-pyridinol-cas-1227585-52-5.html. View Source
